![molecular formula C5H10ClN3O2 B2729448 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride CAS No. 2193058-89-6](/img/structure/B2729448.png)
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride, also known as AMO-1618, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AMO-1618 is a small molecule inhibitor that targets a specific protein, making it a promising candidate for drug development.
Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazoles, particularly the 1,3,4-oxadiazole derivatives, have been extensively researched for their broad spectrum of pharmacological activities. These compounds have shown potential as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral agents. Their effectiveness surpasses many known antibiotics and antimicrobial agents, positioning them as promising candidates for new drug development (Glomb & Świątek, 2021). Furthermore, oxadiazole compounds, including those with a 1,2,4-oxadiazole ring, have demonstrated anti-inflammatory, anti-diabetic, and anticancer activities. The unique structural features of the oxadiazole ring facilitate effective binding with various enzymes and receptors in biological systems, eliciting diverse bioactivities through multiple weak interactions (Verma et al., 2019).
Chemical Synthesis and Applications
The synthesis of 1,2,4-oxadiazoles, including derivatives similar to 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride, involves methods based on primary amidoximes and acylating agents. These synthetic pathways, including 1,3-dipolar cycloaddition reactions, highlight the versatility and broad applicability of oxadiazoles in producing compounds with significant biological activities. Such synthetic approaches pave the way for the development of new drugs and materials with improved efficacy and safety profiles (Kayukova, 2005).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, oxadiazole derivatives have been investigated for their role in water treatment and as potential sensors for detecting metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for use in chemosensors. This application is critical for monitoring and managing environmental pollutants and for developing novel analytical methods for detecting various chemical species (Sharma, Om, & Sharma, 2022).
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which include this compound, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Mode of Action
It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activity associated with oxadiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNQWUIGPXYIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2193058-89-6 |
Source
|
Record name | 2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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